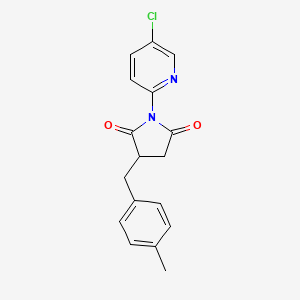
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Vue d'ensemble
Description
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AMPT, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying the role of dopamine in the brain.
Mécanisme D'action
As mentioned, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dopamine. This inhibition leads to a decrease in dopamine levels in the brain. This decrease in dopamine can have significant effects on behavior and brain function. For example, dopamine plays a critical role in reward processing and motivation, so a decrease in dopamine levels can lead to a decrease in motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been well studied. As mentioned, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione leads to a decrease in dopamine levels in the brain. This decrease in dopamine can lead to changes in behavior and brain function. For example, studies have shown that 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can lead to a decrease in reward-seeking behavior and can impair decision-making abilities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its specificity for dopamine synthesis. Because 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione specifically inhibits tyrosine hydroxylase, researchers can be confident that the effects they observe are due to a decrease in dopamine levels. However, one limitation of using 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is that it can have off-target effects on other neurotransmitter systems. For example, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to decrease norepinephrine levels in addition to dopamine levels.
Orientations Futures
There are several future directions for research on 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the role of dopamine in addiction. By studying the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on reward-seeking behavior, researchers can gain insight into the role of dopamine in addiction and potentially develop new treatments for addiction. Additionally, researchers could investigate the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on other neurotransmitter systems to gain a better understanding of its off-target effects. Finally, researchers could investigate the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on brain function in different populations, such as individuals with psychiatric disorders or neurological conditions.
Applications De Recherche Scientifique
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used extensively in the field of neuroscience to study the role of dopamine in the brain. Specifically, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. By inhibiting dopamine synthesis, researchers can study the effects of dopamine depletion on behavior and brain function.
Propriétés
IUPAC Name |
3-(1-adamantyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-12-3-2-4-16(5-12)22-17(20-21-18(22)23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMESFTPPTKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-hydroxy-2-phenylethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4078814.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4078838.png)
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4078843.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4078846.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4078860.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4078874.png)

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B4078883.png)

![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)